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molecular formula C2H3F3O3S B156547 Methyl trifluoromethanesulfonate CAS No. 333-27-7

Methyl trifluoromethanesulfonate

Cat. No. B156547
M. Wt: 164.11 g/mol
InChI Key: OIRDBPQYVWXNSJ-UHFFFAOYSA-N
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Patent
US07247740B2

Procedure details

A further 49.15 g (0.328 mol) of trifluoromethanesulfonic acid, 46.10 g (0.328 mol) of benzoyl chloride and 29.49 g (0.328 mol) of dimethyl carbonate are added to the distillation residue with stirring. The reaction mixture is subsequently heated at 90° C. using an oil bath (temperature in the oil bath) for 6 hours, giving 52.00 g (yield: 96.8%) of pure methyl triflate by distillation.
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
29.49 g
Type
reactant
Reaction Step One
Yield
96.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[C:9](Cl)(=O)C1C=CC=CC=1.C(=O)(OC)OC>>[O:4]([CH3:9])[S:3]([C:2]([F:8])([F:7])[F:1])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
49.15 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
46.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
29.49 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
O(S(=O)(=O)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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